molecular formula C10H13NO2 B8669446 5-Butanoyl-6-methylpyridin-2(1H)-one CAS No. 88302-14-1

5-Butanoyl-6-methylpyridin-2(1H)-one

Cat. No. B8669446
CAS RN: 88302-14-1
M. Wt: 179.22 g/mol
InChI Key: MSXMPMNVVDJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517190

Procedure details

C-7. 5-(n-Butanoyl)-6-methyl-2(1H)-pyridinone--A mixture containing 22.2 g of 3-methyl-5-n-propylisoxazole [Kashima et al., Bull. Chem. Soc. Japan 46, 310-313 (1973)], 500 mg of platinum dioxide and 200 ml of ethanol was hydrogenated under catalytic hydrogenation conditions for ninety minutes, the catalyst was filtered off and the filtrate was concentrated on a rotary evaporator to yield 18.5 g of colorless residue which solidified on cooling. The residue containing 2-amino-2-hepten-4-one was dissolved in 50 ml of dimethylformamide and to the solution was added 14.8 g of methyl 2-propynoate. The resulting reaction solution was allowed to stand at ambient temperature for thirty minutes (exothermic) and then refluxed for three and one half hours. The dimethylformamide was removed on a rotary evaporator. The remaining dark brown liquid was heated in an oil bath at 195°-200° C. for four hours, cooled to room temperature, crystallized from isopropyl alcohol and dried at 80°-85° C. to produce, as pale yellow flakes, 9.4 g of 5-(n-butanoyl)-6-methyl-2(1H)-pyridinone, m.p. 167°-168° C.
Name
2-amino-2-hepten-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[CH:4][C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH3:3].[C:10](OC)(=[O:13])[C:11]#[CH:12]>CN(C)C=O>[C:5]([C:4]1[CH:12]=[CH:11][C:10](=[O:13])[NH:1][C:2]=1[CH3:3])(=[O:9])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
2-amino-2-hepten-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)=CC(CCC)=O
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C#C)(=O)OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
WAIT
Type
WAIT
Details
to stand at ambient temperature for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
(exothermic) and then refluxed for three and one half hours
CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The remaining dark brown liquid was heated in an oil bath at 195°-200° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried at 80°-85° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C=1C=CC(NC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.